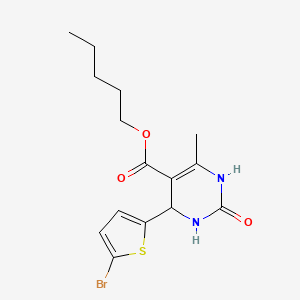
Pentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2-tienil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Estos compuestos se caracterizan por la presencia de una estructura cíclica que contiene al menos un átomo distinto del carbono. El compuesto presenta un anillo de pirimidina, que es un anillo de seis miembros con dos átomos de nitrógeno, y un anillo de tiofeno, que es un anillo de cinco miembros que contiene azufre. La presencia de bromo y otros grupos funcionales hace que este compuesto sea altamente reactivo y útil en diversas reacciones y aplicaciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-(5-Bromo-2-tienil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de ácido 5-bromo-2-tiofeno carboxílico con acetoacetato de etilo en presencia de una base, seguido de ciclización con urea o guanidina para formar el anillo de pirimidina. El paso final implica la esterificación con pentanol para introducir el grupo pentilo.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Los catalizadores y las condiciones de reacción optimizadas a menudo se emplean para garantizar una alta pureza y consistencia del producto final.
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiofeno, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el anillo de pirimidina, convirtiéndolo en un alcohol.
Sustitución: El átomo de bromo en el anillo de tiofeno se puede sustituir con varios nucleófilos, como aminas o tioles, mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como la azida de sodio o la tiourea se pueden utilizar en condiciones suaves para lograr la sustitución.
Productos principales formados:
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de alcohol.
Sustitución: Varios derivados de tiofeno sustituidos.
Aplicaciones Científicas De Investigación
4-(5-Bromo-2-tienil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas y su reactividad.
Industria: Utilizado en el desarrollo de materiales avanzados, como semiconductores orgánicos y células fotovoltaicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto depende de su aplicación específica. En los sistemas biológicos, puede interactuar con varios objetivos moleculares, como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. La presencia del átomo de bromo y otros grupos funcionales puede mejorar su afinidad de unión y especificidad hacia estos objetivos. En la ciencia de los materiales, sus propiedades electrónicas se pueden aprovechar para mejorar el rendimiento de los dispositivos electrónicos orgánicos.
Compuestos similares:
- Ácido 4-(5-Bromo-2-tienil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxílico
- 4-(5-Bromo-2-tienil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo
Comparación: 4-(5-Bromo-2-tienil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de pentilo es único debido a la presencia del grupo éster de pentilo, que puede influir en su solubilidad, reactividad y propiedades químicas generales. En comparación con compuestos similares, puede exhibir diferentes actividades biológicas o propiedades de los materiales, lo que lo convierte en un compuesto valioso para aplicaciones específicas.
Comparación Con Compuestos Similares
- 4-(5-Bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
- Ethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Pentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the pentyl ester group, which can influence its solubility, reactivity, and overall chemical properties. Compared to similar compounds, it may exhibit different biological activities or material properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C15H19BrN2O3S |
|---|---|
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
pentyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H19BrN2O3S/c1-3-4-5-8-21-14(19)12-9(2)17-15(20)18-13(12)10-6-7-11(16)22-10/h6-7,13H,3-5,8H2,1-2H3,(H2,17,18,20) |
Clave InChI |
HPHLCRQIWUOJQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(S2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)

![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)

![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)

![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)

![8-(butylamino)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11635517.png)
![4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11635542.png)
